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Methyl 7-bromo-3-methyl-3-phenyl-2,3-dihydrobenzofuran-5-carboxylate

Catalog No.
S15495743
CAS No.
M.F
C17H15BrO3
M. Wt
347.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 7-bromo-3-methyl-3-phenyl-2,3-dihydrobenzof...

Product Name

Methyl 7-bromo-3-methyl-3-phenyl-2,3-dihydrobenzofuran-5-carboxylate

IUPAC Name

methyl 7-bromo-3-methyl-3-phenyl-2H-1-benzofuran-5-carboxylate

Molecular Formula

C17H15BrO3

Molecular Weight

347.2 g/mol

InChI

InChI=1S/C17H15BrO3/c1-17(12-6-4-3-5-7-12)10-21-15-13(17)8-11(9-14(15)18)16(19)20-2/h3-9H,10H2,1-2H3

InChI Key

SGSTUNALVPZEAC-UHFFFAOYSA-N

Canonical SMILES

CC1(COC2=C1C=C(C=C2Br)C(=O)OC)C3=CC=CC=C3

Methyl 7-bromo-3-methyl-3-phenyl-2,3-dihydrobenzofuran-5-carboxylate is a complex organic compound characterized by its unique benzofuran structure, which includes a bromo substituent and a carboxylate group. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development. The molecular formula for this compound is C18H18BrO3C_{18}H_{18}BrO_{3}, and it features a fused benzofuran ring system that contributes to its pharmacological properties.

Typical of benzofuran derivatives. These include:

  • Nucleophilic substitutions: The presence of the bromo group allows for nucleophilic substitution reactions, where nucleophiles can replace the bromine atom.
  • Esterification: The carboxylate group can undergo esterification reactions, potentially reacting with alcohols to form esters.
  • Reduction: The compound may also be subjected to reduction reactions, converting the carboxylate into alcohols or aldehydes.

These reactions are significant for modifying the compound's structure to enhance its biological activity or improve solubility.

Research indicates that compounds related to methyl 7-bromo-3-methyl-3-phenyl-2,3-dihydrobenzofuran-5-carboxylate exhibit various biological activities. Notably, derivatives of benzofuran have shown promise as:

  • Antimicrobial agents: Several studies have highlighted the antimicrobial properties of benzofuran derivatives, indicating their potential as effective treatments against bacterial and fungal infections .
  • Analgesics: Some compounds have demonstrated efficacy in pain relief models, particularly in neuropathic pain contexts .
  • Inhibitors of protein-protein interactions: Certain derivatives are being explored as inhibitors of specific bromodomains, which play crucial roles in gene regulation and cancer progression .

The synthesis of methyl 7-bromo-3-methyl-3-phenyl-2,3-dihydrobenzofuran-5-carboxylate typically involves several key steps:

  • Formation of the benzofuran core: This is often achieved through cyclization reactions involving phenolic precursors and bromoalkenes.
  • Bromination: The introduction of the bromine substituent can be performed using brominating agents under controlled conditions.
  • Carboxylation: The carboxylate group is usually introduced via esterification or direct carboxylation methods.
  • Purification: Final products are purified through recrystallization or chromatography techniques to obtain high-purity compounds.

Recent advancements have focused on optimizing these synthetic routes to improve yields and reduce by-products .

Methyl 7-bromo-3-methyl-3-phenyl-2,3-dihydrobenzofuran-5-carboxylate has potential applications in several fields:

  • Pharmaceuticals: Its biological activities make it a candidate for drug development targeting pain management and antimicrobial therapies.
  • Chemical research: As a versatile building block in organic synthesis, it can be used to create more complex molecules for various applications.

Interaction studies involving methyl 7-bromo-3-methyl-3-phenyl-2,3-dihydrobenzofuran-5-carboxylate focus on its binding affinity to various biological targets, including receptors and enzymes. These studies often employ techniques such as:

  • Molecular docking: To predict how the compound interacts with specific proteins at the molecular level.
  • In vitro assays: To evaluate its biological effects on cell lines or isolated tissues.

Such studies are crucial for understanding the mechanism of action and optimizing the compound's therapeutic profile.

Methyl 7-bromo-3-methyl-3-phenyl-2,3-dihydrobenzofuran-5-carboxylate shares structural similarities with several other compounds within the benzofuran class. Here are some notable comparisons:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
Methyl 2-(6-bromo-pyridin-2-yl)-2,3-dihydrobenzofuranContains a pyridine ringAntimicrobialEnhanced solubility due to pyridine
Methyl 5-(4-chlorophenyl)-2,3-dihydrobenzofuranChlorine substituent at position 4AnticancerIncreased potency against cancer cells
Methyl 4-(trifluoromethyl)-2,3-dihydrobenzofuranTrifluoromethyl groupAntiviralUnique electronic properties due to fluorine

These comparisons highlight the unique structural features of methyl 7-bromo-3-methyl-3-phenyl-2,3-dihydrobenzofuran-5-carboxylate that may contribute to its distinct biological activities compared to similar compounds.

XLogP3

4.5

Hydrogen Bond Acceptor Count

3

Exact Mass

346.02046 g/mol

Monoisotopic Mass

346.02046 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-11-2024

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